2-cyclopentyl-N-(4,6-dimethoxy-2-pyrimidinyl)acetamide
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Overview
Description
2-cyclopentyl-N-(4,6-dimethoxy-2-pyrimidinyl)acetamide is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a cyclopentyl group attached to the nitrogen atom of an acetamide moiety, which is further connected to a pyrimidine ring substituted with two methoxy groups at the 4 and 6 positions. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopentyl-N-(4,6-dimethoxy-2-pyrimidinyl)acetamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by reacting 2-amino-4,6-dimethoxypyrimidine with appropriate reagents.
Acetamide Formation: The acetamide moiety can be introduced by reacting the pyrimidine derivative with acetic anhydride or acetyl chloride under suitable conditions.
Cyclopentyl Group Introduction: The cyclopentyl group can be introduced by reacting the intermediate with cyclopentylamine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-cyclopentyl-N-(4,6-dimethoxy-2-pyrimidinyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The methoxy groups on the pyrimidine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
2-cyclopentyl-N-(4,6-dimethoxy-2-pyrimidinyl)acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.
Biological Research: It is used as a tool compound to study various biological processes and pathways.
Chemical Biology: The compound is employed in chemical biology research to investigate its interactions with biological macromolecules.
Industrial Applications: It may be used as an intermediate in the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of 2-cyclopentyl-N-(4,6-dimethoxy-2-pyrimidinyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in key biological processes. For example, it may inhibit certain kinases or proteases, leading to the modulation of signaling pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
- N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide
- Phenyl (4,6-dimethoxy-2-pyrimidinyl)carbamate
Uniqueness
2-cyclopentyl-N-(4,6-dimethoxy-2-pyrimidinyl)acetamide is unique due to the presence of the cyclopentyl group, which may confer distinct biological properties compared to other pyrimidine derivatives. This structural feature can influence the compound’s pharmacokinetics, binding affinity, and specificity for molecular targets .
Properties
Molecular Formula |
C13H19N3O3 |
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Molecular Weight |
265.31 g/mol |
IUPAC Name |
2-cyclopentyl-N-(4,6-dimethoxypyrimidin-2-yl)acetamide |
InChI |
InChI=1S/C13H19N3O3/c1-18-11-8-12(19-2)16-13(15-11)14-10(17)7-9-5-3-4-6-9/h8-9H,3-7H2,1-2H3,(H,14,15,16,17) |
InChI Key |
KTXDQOVHSGNZQF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC(=N1)NC(=O)CC2CCCC2)OC |
Origin of Product |
United States |
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